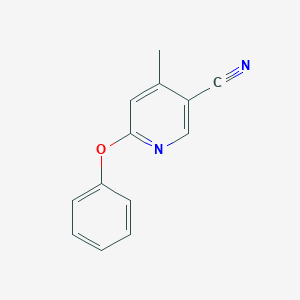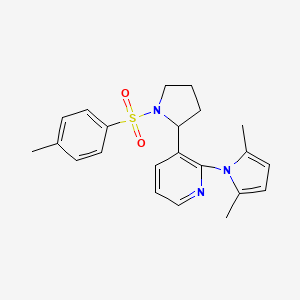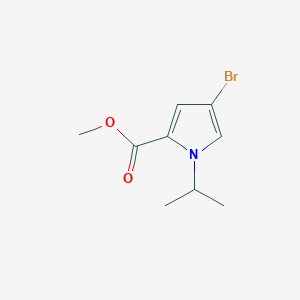
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline and chloro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The neopentyl group can be introduced via alkylation reactions. The final step involves the chlorination of the aniline derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the aniline group.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agrochemistry: The compound can be used in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole ring.
Anastrozole: An anticancer agent with a triazole ring.
Uniqueness
3-Chloro-N-(2-(5-neopentyl-1H-1,2,4-triazol-3-yl)ethyl)aniline is unique due to the presence of the neopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Propiedades
Fórmula molecular |
C15H21ClN4 |
|---|---|
Peso molecular |
292.81 g/mol |
Nombre IUPAC |
3-chloro-N-[2-[5-(2,2-dimethylpropyl)-1H-1,2,4-triazol-3-yl]ethyl]aniline |
InChI |
InChI=1S/C15H21ClN4/c1-15(2,3)10-14-18-13(19-20-14)7-8-17-12-6-4-5-11(16)9-12/h4-6,9,17H,7-8,10H2,1-3H3,(H,18,19,20) |
Clave InChI |
XTMSOYRKSHZCCI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC1=NC(=NN1)CCNC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


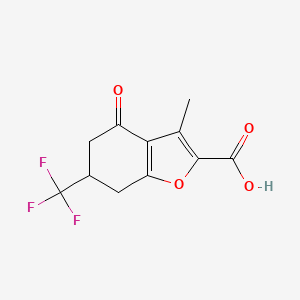
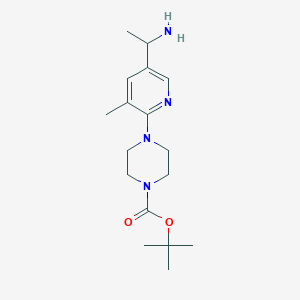
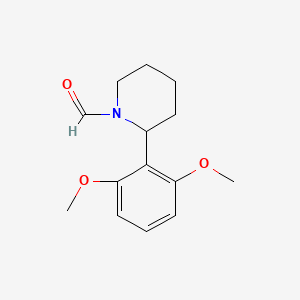





![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11804353.png)
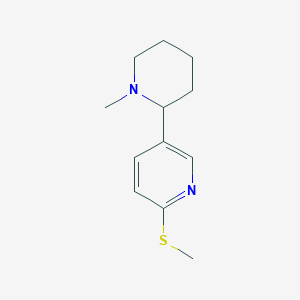
![1-(4-Isopropylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11804362.png)
